Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the fourth position and a 2,6-dichlorobenzoyl group at the first position. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate
- Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylate
- Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzoyl group enhances its reactivity and potential pharmacological activity compared to similar compounds .
Properties
Molecular Formula |
C15H17Cl2NO3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-6-8-18(9-7-10)14(19)13-11(16)4-3-5-12(13)17/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
MSFGPSQZIHCMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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